6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSNQPVXPPLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657798 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-51-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Ring Formation via Guanidine Condensation
The foundational approach involves cyclocondensation of 4-carbethoxy-3-amino-2-oxo-3-pyrroline (III) with guanidine to construct the pyrrolo[3,4-d]pyrimidine core. This method, pioneered by Southwick and Hofmann, proceeds under basic conditions (e.g., sodium ethoxide in ethanol) at reflux temperatures (80–100°C). The reaction mechanism entails nucleophilic attack by guanidine on the carbonyl group of the pyrroline derivative, followed by cyclodehydration to form the fused bicyclic system.
Key Parameters
Alternative Cyclization with Urea
A modified route substitutes guanidine with urea under high-temperature conditions (180°C, reduced pressure). While this method reduces costs, it requires longer reaction times (24–48 hours) and yields marginally lower purity (88–92%). The product, 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-7(6H)-one, necessitates subsequent chlorination and reduction steps to achieve the target dihydro structure.
Ring-Closing Strategies Using Dioxopyrrolidine Precursors
2,3-Dioxopyrrolidine Intermediate
4-Benzylidene-2,3-dioxopyrrolidine (VIII) reacts with guanidine in ethanol to form a guanidine adduct (IX) , which undergoes spontaneous cyclization to yield 2-amino-8-benzyl-4-phenyl-3,4-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Xb) . This method highlights the versatility of dioxopyrrolidine derivatives in accessing substituted pyrrolopyrimidines.
Optimized Conditions
Enolizable Carbonyl Systems
Enol forms of 4-carbethoxy-2,3-dioxopyrrolidines (I) participate in cyclocondensation with urea or guanidine. The enol’s nucleophilic character facilitates attack on the carbonyl carbon, forming the pyrimidine ring. This route is advantageous for introducing electron-withdrawing substituents but requires stringent pH control (pH 8–9) to prevent side reactions.
Chlorination and Salt Formation
Hydrochloric Acid Treatment
The free base 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is treated with concentrated hydrochloric acid (32% w/w) to form the dihydrochloride salt. The reaction is typically conducted in aqueous or ethanol solutions at 0–5°C to prevent decomposition.
Procedure
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Dissolve the free base (1 equiv) in ethanol.
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Add HCl (2.2 equiv) dropwise under ice-cooling.
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Stir for 1 hour, then isolate via filtration.
Direct Synthesis via Phosphorus Oxychloride
In a one-pot approach, the hydroxyl group of 7H-pyrrolo[3,4-d]pyrimidin-4-ol is replaced by chlorine using phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is subsequently reduced (e.g., H₂/Pd-C) and treated with HCl to yield the dihydrochloride salt.
Reaction Conditions
Industrial-Scale Production
Solvent Recovery and Waste Reduction
Patent US10738058B2 discloses an eco-friendly four-step synthesis emphasizing solvent recycling and minimal waste. Key steps include:
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Cyclization : Ethyl 2-cyano-4,4-diethoxybutanoate cyclizes in heptane with NaOH.
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Chlorination : POCl₃-mediated chlorination at 110°C.
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Reduction : Catalytic hydrogenation (H₂, Pd/C).
Performance Metrics
| Step | Conversion Rate | Purity (HPLC) |
|---|---|---|
| 1 | 75% | 99.8% |
| 2 | 94% | 99.9% |
| 4 | 98% | 99.5% |
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction control and scalability. For example, the cyclocondensation step achieves 88% yield in 2 hours (vs. 24 hours batchwise) by maintaining precise temperature (90°C) and residence time.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC methods utilizing C18 columns (ACN/0.1% TFA gradient) confirm purity ≥99.5%. Residual solvents (e.g., ethanol, heptane) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Challenges and Optimization
Byproduct Formation
Side reactions during cyclization (e.g., over-chlorination) are mitigated by:
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉Cl₂N₃
- Molecular Weight : 194.600 g/mol
- CAS Number : 157327-51-0
- Appearance : Brown solid
- Purity : ≥94% (by HPLC) .
Synthesis and Derivatives
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has been explored extensively. These derivatives have been evaluated for their biological activities, including their ability to inhibit certain enzymes and their cytotoxic effects on various cancer cell lines.
Table 1: Summary of Biological Activities of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound Name | Activity | IC50 (nM) | Target Cell Line |
|---|---|---|---|
| Compound 1 | GARFTase Inhibitor | 1.82 (FRα) | RT16 |
| Compound 2 | GARFTase Inhibitor | 4.53 (FRα) | RT16 |
| Compound 3 | Inactive | - | R2/hPCFT4 |
| This compound | Cytotoxicity (in vitro) | Varies by cell line | Various |
The biological activity of this compound is primarily attributed to its role as an inhibitor of the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase) . This enzyme is crucial in the de novo synthesis pathway of purines and is often overexpressed in cancer cells. The inhibition leads to reduced proliferation of tumor cells through:
- Selective Targeting : The compound exhibits preferential uptake by folate receptor-expressing cells, enhancing its efficacy in targeting cancer cells over normal cells .
- Cytotoxic Effects : Studies have shown that certain derivatives can significantly inhibit cell growth and induce apoptosis in various cancer cell lines such as KB and IGROV1 .
Case Studies and Research Findings
Research has demonstrated the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in various experimental settings:
-
In Vitro Studies :
- A study reported that compound 1 showed an IC50 value of 1.82 nM against FRα-expressing RT16 cells, indicating strong inhibitory activity against tumor cell proliferation .
- Colony-forming assays revealed that at a concentration of 1 nM, compound 1 resulted in over 99% inhibition of colony formation in KB cells .
- Comparative Efficacy :
- Safety Profile :
Comparison with Similar Compounds
Key Properties :
- Physical State : White to brown solid or colorless to brown liquid .
- Safety : Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may cause respiratory irritation (H335). Safety protocols include wearing protective gear (P280) and immediate rinsing upon contact .
- Synthesis: Produced via reduction of 4-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate t-butylester using nickel chloride hexahydrate and sodium borohydride in ethanol .
Comparison with Similar Compounds
The structural analogs of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride include derivatives with substitutions on the pyrimidine or pyrrolidine rings, which modulate biological activity, solubility, and stability. Below is a detailed comparison:
Structural Analogs and Their Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, and how can structural analogs inform its preparation?
- Methodological Answer : Synthesis often involves multi-step heterocyclic reactions, such as cyclocondensation of amines with carbonyl precursors. Structural analogs like 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione () suggest using catalytic hydrogenation or acid-mediated cyclization. Characterization should include HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. For example, the IUPAC name and InChI key in (InChI=1S/C6H7N3.ClH...) can guide spectral assignments.
Q. How should researchers handle discrepancies in reported physical properties (e.g., appearance, stability) of this compound?
- Methodological Answer : Variations in physical state (solid vs. liquid, ) may arise from hydration or impurities. Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for moisture content. Stability studies under controlled humidity/temperature (e.g., 25°C/60% RH for 6 months) can resolve contradictions, as seen in ’s degradation analysis of related compounds.
Q. What analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : Combine chromatographic (HPLC/LC-MS with C18 columns, ) and spectroscopic methods. Mass spectrometry (ESI-MS) confirms molecular weight (188.23 g/mol, ), while elemental analysis validates stoichiometry (C7H9N3·2ClH, ). Impurity profiling via reference standards (e.g., EP guidelines in ) ensures compliance with pharmacopeial limits.
Advanced Research Questions
Q. How can computational tools optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Leverage databases like PISTACHIO and REAXYS () to model reaction pathways. For example, one-step synthesis strategies using precursor scoring (min. plausibility = 0.01) and template-based relevance heuristics can predict feasible routes. Density functional theory (DFT) calculations assess electronic properties of the pyrrolo-pyrimidine core, aiding in regioselective functionalization.
Q. What experimental designs are suitable for studying the compound’s stability and long-term biological activity?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 3 months) with periodic HPLC monitoring (). For biological activity, use RIPK1 inhibition assays (IC50 determinations) over extended periods (e.g., 72-hour cell viability assays). Time-lapsed NMR or LC-MS can track degradation products, as demonstrated in ’s analysis of related pyrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
